molecular formula C14H20N2O4S B077975 Methionyl-Tyrosine CAS No. 13589-04-3

Methionyl-Tyrosine

Cat. No. B077975
CAS RN: 13589-04-3
M. Wt: 312.39 g/mol
InChI Key: PESQCPHRXOFIPX-RYUDHWBXSA-N
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Description

Methionyl-Tyrosine is a dipeptide composed of methionine and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism . Methionine is an essential amino acid in humans and plays a critical role in the metabolism and health of many species, including humans .


Synthesis Analysis

The synthesis of Methionyl-Tyrosine involves the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . This process demonstrates the inherent promiscuity of bacterial translation .


Molecular Structure Analysis

Methionyl-Tyrosine is related to tyrosine, an amino-acid component of proteins. It contains an extra methyl group in the α-position where tyrosine would have a hydrogen atom .


Chemical Reactions Analysis

In a study, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine. Then, tripeptides were prepared by the same method with valine and alanine amino acids. New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .


Physical And Chemical Properties Analysis

Methionine has a molar mass of 149.21 g·mol −1, appears as a white crystalline powder, and is soluble in water . Its melting point is 281 °C (538 °F; 554 K) and it decomposes at this temperature .

Future Directions

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . CML is now managed as a chronic disease requiring long-term treatment and close molecular monitoring . This indicates the potential future directions of Methionyl-Tyrosine in medical treatments.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQCPHRXOFIPX-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874592
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionyl-Tyrosine

CAS RN

13589-04-3
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Met-Tyr?

A1: The molecular formula of Met-Tyr is C14H18N2O4S, and its molecular weight is 306.37 g/mol.

Q2: What is the structure of Met-Tyr and how does it relate to its activity?

A2: Met-Tyr consists of the amino acids methionine and tyrosine linked by a peptide bond. Studies with Met-Tyr analogues, where specific amino acids are substituted, show the importance of the N-terminal and tyrosine residues for activity. For instance, modifying the lysine at position 6 or the histidine at position 1 in a Met-Tyr-containing dodecapeptide still resulted in significant biological activity. Further research is needed to fully elucidate the structure-activity relationships of Met-Tyr and its derivatives.

Q3: How does Met-Tyr exert its ACE inhibitory effect?

A4: While Met-Tyr is known to inhibit ACE , the exact mechanism is not fully elucidated in the provided research. Further studies are needed to understand whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of ACE.

Q4: How does Met-Tyr contribute to antioxidant defense?

A6: Met-Tyr indirectly protects against oxidative stress by inducing the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells. This induction was found to be independent of its ACE inhibitory activity.

Q5: What is the role of HO-1 in Met-Tyr's antioxidant mechanism?

A7: HO-1, induced by Met-Tyr, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Bilirubin, the reduced form of biliverdin, exhibits antioxidant properties comparable to those of Met-Tyr in endothelial cell models.

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